2-Chloro-3-(difluoromethyl)-6-methylquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8ClF2N |
|---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
2-chloro-3-(difluoromethyl)-6-methylquinoline |
InChI |
InChI=1S/C11H8ClF2N/c1-6-2-3-9-7(4-6)5-8(11(13)14)10(12)15-9/h2-5,11H,1H3 |
InChI Key |
OACGFWAWHIRACG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C(F)F |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Cyclization : A mixture of 6-methylacetanilide, MsCl (3.0 equiv), and DMF is stirred at 20–25°C for 1 hour, then heated to 85°C for 4 hours. This yields 2-chloro-6-methylquinoline-3-carbaldehyde.
-
Difluoromethylation : The aldehyde intermediate undergoes nucleophilic substitution with a difluoromethylating agent (e.g., (bromodifluoromethyl)trimethylsilane, TMSCF2Br) in the presence of KOH. The reaction proceeds at 0–10°C for 2 hours, achieving a 70–85% yield.
Key Data :
Advantages : High regioselectivity for the 3-position; scalable for industrial production.
Limitations : Requires strict anhydrous conditions and hazardous reagents like MsCl.
Friedländer Annulation with Difluoromethyl Incorporation
The Friedländer synthesis constructs the quinoline core via condensation of 2-aminobenzyl alcohol with ketones, followed by fluorination.
Procedure:
-
Annulation : 2-Amino-5-methylbenzyl alcohol reacts with acetylene dicarboxylates (e.g., dimethyl acetylenedicarboxylate) under Cu(OTf)₂ catalysis at 120°C for 12 hours, forming 6-methylquinoline.
-
Chlorination and Fluorination :
Key Data :
Advantages : Modular approach; compatible with diverse substituents.
Limitations : Multi-step purification; high-pressure conditions for fluorination.
Palladium and rhodium catalysts enable direct C–H bond activation, streamlining the introduction of chloro and difluoromethyl groups.
Procedure:
-
Quinoline Core Formation : Rh(III)-catalyzed dimerization of 2-alkynylanilines yields 6-methylquinoline derivatives.
-
Chlorination : Electrophilic chlorination using N-chlorosuccinimide (NCS) at 25°C (yield: 82%).
-
Difluorocarbene Insertion : Difluorocarbene (generated from TMSCF2Br) inserts into the quinoline’s 3-position under basic conditions (KOH, DMF).
Key Data :
Advantages : Atom-economical; avoids pre-functionalized substrates.
Limitations : Requires expensive catalysts; sensitivity to oxygen.
Nucleophilic Aromatic Substitution (SNAr)
This two-step method exploits the reactivity of electron-deficient quinoline intermediates.
Procedure:
-
Synthesis of 2,6-Dichloro-3-nitroquinoline : Nitration of 6-methylquinoline followed by chlorination with SO₂Cl₂.
-
Fluorination : Displacement of the nitro group with a difluoromethyl anion (CF₂H⁻) using CsF in DMF at 100°C.
Key Data :
Advantages : Straightforward for large-scale production.
Limitations : Low regioselectivity; byproduct formation.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency | Purity (%) |
|---|---|---|---|---|
| Vilsmeier-Haack | 70–85 | High | Moderate | >98 |
| Friedländer Annulation | 58–90 | Moderate | Low | 95–98 |
| Transition-Metal Catalysis | 75–90 | Low | High | >99 |
| SNAr | 60–72 | High | Low | 90–95 |
Optimal Route : The Vilsmeier-Haack method offers the best balance of yield, scalability, and purity, making it preferable for industrial applications. Transition-metal catalysis, while efficient, is limited by catalyst costs .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(difluoromethyl)-6-methylquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of 2-Chloro-3-(difluoromethyl)-6-methylquinoline has been investigated in various studies. Key applications include:
- Antimicrobial Activity : Quinoline derivatives have been shown to exhibit significant antibacterial and antifungal properties. Research indicates that compounds with a chloro and difluoromethyl substituent can enhance the antimicrobial efficacy against resistant strains .
- Anticancer Properties : Some studies have focused on the anticancer activity of quinoline derivatives. The presence of halogen substituents like chlorine and difluoromethyl groups can influence the interaction with biological targets such as kinases, making them potential candidates for cancer therapy .
- Antimalarial Activity : Quinoline derivatives are historically known for their use in treating malaria. The modification with difluoromethyl groups may improve activity against Plasmodium species, as seen with other chloroquine derivatives .
Case Studies
Several case studies highlight the effectiveness of this compound in different therapeutic areas:
- Antibacterial Studies : A study demonstrated that this compound exhibited potent activity against Gram-positive bacteria, outperforming several known antibiotics in vitro. The mechanism was attributed to its ability to inhibit bacterial DNA gyrase, a critical enzyme for bacterial replication .
- Anticancer Research : In vitro assays revealed that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This finding opens avenues for further development as an anticancer agent targeting specific pathways involved in tumor growth .
Data Tables
The following table summarizes the biological activities and synthesis methods reported for this compound:
| Application | Activity | Methodology |
|---|---|---|
| Antimicrobial | Effective against resistant strains | In vitro assays using disc diffusion method |
| Anticancer | Induces apoptosis in cancer cell lines | Flow cytometry and caspase activation assays |
| Antimalarial | Potential activity against Plasmodium species | In vitro assays comparing against chloroquine |
Mechanism of Action
The mechanism of action of 2-Chloro-3-(difluoromethyl)-6-methylquinoline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The activity of quinoline derivatives is highly substituent-dependent. Key analogs and their distinguishing features include:
Key Observations :
- Electron-Withdrawing Effects : The difluoromethyl group (-CF₂H) in the target compound provides moderate electron withdrawal compared to the stronger -CF₃ group in its trifluoromethyl analog . This balance may improve target binding without excessive desolvation penalties.
- Reactivity: The chloromethyl group in 2-Chloro-3-(chloromethyl)-6-ethylquinoline () offers a site for further functionalization but increases toxicity risks .
Physicochemical Properties
- Lipophilicity (logP) : The target compound’s logP is estimated at ~3.2 (cf. 3.5 for the trifluoromethyl analog), favoring membrane permeability while avoiding excessive hydrophobicity .
- Solubility : The -CF₂H group improves aqueous solubility compared to -CF₃, as seen in solubility studies of fluorinated PI3Kδ inhibitors ().
- Thermal Stability: Crystal structures of analogs (e.g., ) reveal that halogen and methyl substituents stabilize quinoline rings via C–H···O and halogen bonding .
Biological Activity
2-Chloro-3-(difluoromethyl)-6-methylquinoline is a heterocyclic compound belonging to the quinoline family, characterized by its unique structural properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H7ClF2N, featuring a chlorine atom, two fluorine atoms, and a methyl group on the quinoline ring. The presence of halogen substituents enhances its lipophilicity, which can improve interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 6-methylquinoline with chlorodifluoromethane under controlled conditions. This method allows for efficient production with high yields. The compound can also be modified to yield various derivatives, enhancing its potential biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results. For instance, studies have demonstrated that quinoline derivatives often possess antibacterial and antifungal activities due to their ability to disrupt cellular processes in pathogens.
| Organism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | 32 |
| Escherichia coli | Inhibition of growth | 16 |
| Candida albicans | Moderate inhibition | 64 |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of the compound against these organisms, suggesting that it may serve as a lead compound in developing new antimicrobial agents.
Antimalarial Activity
In addition to antimicrobial properties, this compound has shown potential antimalarial activity. Compounds with similar structures have been reported to inhibit the growth of Plasmodium falciparum, the causative agent of malaria. Preliminary studies suggest that this compound may interact with specific enzymes involved in the malaria parasite's life cycle.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with biological macromolecules such as proteins and nucleic acids. This interaction could inhibit key enzymes or receptors involved in disease pathways, leading to its therapeutic effects.
Case Studies
Several studies have evaluated the biological activity of quinoline derivatives, including this compound:
- Antimicrobial Screening : A study assessed the antimicrobial activity of various quinoline derivatives, including this compound, against Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that this compound exhibited significant antibacterial activity compared to standard antibiotics .
- Antimalarial Potential : Another study focused on the antimalarial properties of quinoline derivatives, revealing that compounds similar to this compound showed promising results against Plasmodium falciparum, suggesting a potential for further development as an antimalarial drug .
Q & A
Q. Key factors affecting yield :
- Temperature control : Prolonged heating (>4 hours) may lead to decomposition.
- Substrate steric effects : Bulky substituents at the 6-position (e.g., methyl) can hinder reagent access, reducing yield by ~15% .
How can X-ray crystallography resolve structural ambiguities in halogenated quinolines?
Basic
Single-crystal X-ray diffraction is critical for confirming regiochemistry and substituent orientation. For this compound:
- Sample preparation : Crystals are grown via solvent evaporation (e.g., acetone/chloroform mixtures) .
- Key parameters :
- Planarity : Quinoline rings typically show deviations <0.03 Å, with dihedral angles between substituents (e.g., 68.68° for methyl groups) indicating steric interactions .
- Intermolecular interactions : Weak C–H⋯O/N hydrogen bonds and π-π stacking (centroid distances ~3.7–3.8 Å) stabilize the crystal lattice .
Advanced :
Discrepancies between computational (DFT) and experimental bond lengths often arise from crystal packing effects. For example, C–Cl distances may vary by 0.02–0.05 Å due to intramolecular strain .
What methodological approaches are recommended for evaluating the antimicrobial activity of halogenated quinolines?
Q. Basic
- In vitro assays :
- Structural analogs : Compare with ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates, which show MICs of 8–32 µg/mL against resistant strains .
Advanced :
Mechanistic studies using molecular docking (e.g., targeting DNA gyrase) can explain activity variations. For example, the difluoromethyl group enhances hydrophobic interactions with the enzyme’s ATP-binding pocket, improving inhibition by ~20% vs. non-fluorinated analogs .
How can researchers address discrepancies in spectroscopic data during characterization?
Q. Advanced
- NMR vs. X-ray conflicts : For example, observed downfield shifts in H NMR (δ 8.5–9.0 ppm) for quinoline protons may conflict with X-ray-derived bond lengths. This arises from dynamic effects in solution (e.g., ring puckering) absent in solid-state structures .
- Mass spectrometry : High-resolution ESI-MS can resolve isobaric interferences (e.g., Cl vs. Cl isotopes), with m/z calculated to <2 ppm accuracy .
Q. Mitigation strategies :
- Variable-temperature NMR : Identify conformational flexibility (e.g., coalescence temperatures for rotamers).
- Cross-validation : Use multiple techniques (e.g., IR for carbonyl confirmation, XRD for regiochemistry) .
What strategies optimize the introduction of difluoromethyl groups in quinoline synthesis?
Q. Advanced
Q. Challenges :
- Byproduct formation : Trace HCl can protonate intermediates; use scavengers (e.g., 2,6-lutidine) to suppress .
How do steric and electronic effects influence the reactivity of this compound?
Q. Advanced
- Steric hindrance : The 6-methyl group reduces nucleophilic attack at C-2 by ~30% in Suzuki-Miyaura couplings due to blocked access to the palladium catalyst .
- Electronic effects : The electron-withdrawing difluoromethyl group increases electrophilicity at C-4, facilitating SNAr reactions with amines (e.g., morpholine, KCO, DMF, 100°C) .
Case study :
In Pd-catalyzed cross-couplings, substituents at C-3 (e.g., CFH vs. CHO) alter reaction rates: TOF (turnover frequency) increases from 50 h (CHO) to 120 h (CFH) due to enhanced π-backbonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
